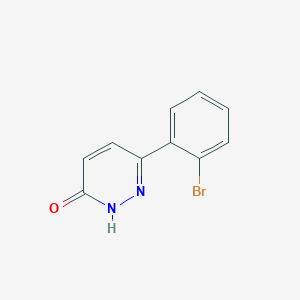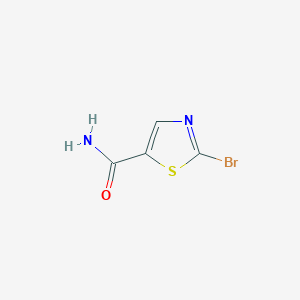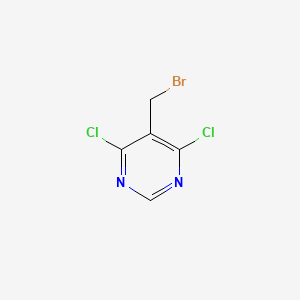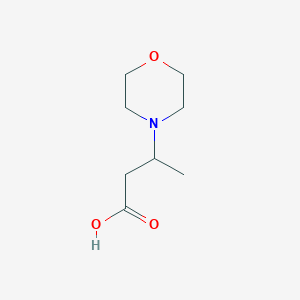
(5-Bromo-2-methoxypyridin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “(5-Bromo-2-methoxypyridin-3-yl)methanol” can be represented by the SMILES stringCOc1cc(Br)cnc1CO . This indicates that the molecule contains a bromine atom (Br) and a methoxy group (OCH3) attached to a pyridine ring, along with a hydroxyl group (OH) attached to the carbon adjacent to the pyridine ring . Physical And Chemical Properties Analysis
“(5-Bromo-2-methoxypyridin-3-yl)methanol” is a solid at room temperature . Its empirical formula is C7H8BrNO2, and it has a molecular weight of 218.05 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
(5-Bromo-2-methoxypyridin-3-yl)methanol: is a versatile building block in organic synthesis. It can be used to construct complex molecules through various chemical reactions, including Suzuki cross-coupling . This reaction is pivotal for creating biaryl structures, which are common in pharmaceuticals and agrochemicals.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor for the synthesis of potential therapeutic agents. Its derivatives have been studied for their anti-thrombolytic activities, which could lead to new treatments for blood clot-related disorders .
Liquid Crystal Technology
The pyridine derivatives synthesized from this compound can act as chiral dopants for liquid crystals . These materials are essential for the display technology used in TVs, monitors, and smartphones.
Biological Activity Studies
Researchers utilize (5-Bromo-2-methoxypyridin-3-yl)methanol to synthesize compounds that are then tested for various biological activities. For instance, its derivatives have shown promise in biofilm inhibition studies, which is crucial for combating persistent bacterial infections .
Material Science
In material science, the compound’s derivatives can be incorporated into organic electronics , such as organic light-emitting diodes (OLEDs) or organic solar cells . Their ability to form π-conjugated systems makes them suitable for these applications.
Molecular Recognition
The specific interactions between the derivatives of (5-Bromo-2-methoxypyridin-3-yl)methanol and certain molecules can be exploited in the design of sensors or targeted drug delivery systems . This application is particularly relevant in the development of precision medicine.
Neuroprotective Research
Derivatives of this compound have been used in neuroprotective research. For example, studies have investigated the protective effects of related compounds against neurotoxicity in conditions such as methamphetamine-induced cognitive impairment .
Chiroptical Methods in Structural Analysis
The increasing applicability of chiroptical methods in structural analysis has been facilitated by the development of methodology for ab initio predictions of chiroptical properties. Compounds derived from (5-Bromo-2-methoxypyridin-3-yl)methanol can be used in this context to understand molecular structures better .
Safety And Hazards
“(5-Bromo-2-methoxypyridin-3-yl)methanol” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . It’s recommended to handle this compound with appropriate personal protective equipment, including gloves and eye protection .
Eigenschaften
IUPAC Name |
(5-bromo-2-methoxypyridin-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-11-7-5(4-10)2-6(8)3-9-7/h2-3,10H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCNLQJWEVAXSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627554 |
Source


|
| Record name | (5-Bromo-2-methoxypyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-methoxypyridin-3-yl)methanol | |
CAS RN |
351410-47-4 |
Source


|
| Record name | (5-Bromo-2-methoxypyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-bromo-2-methoxypyridin-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


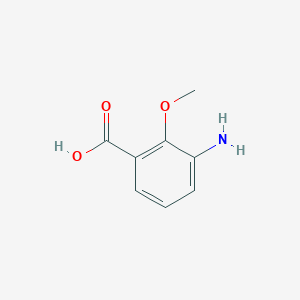
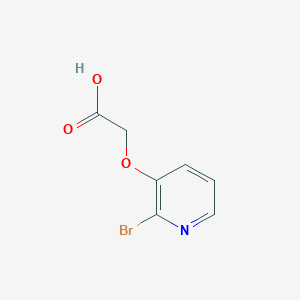
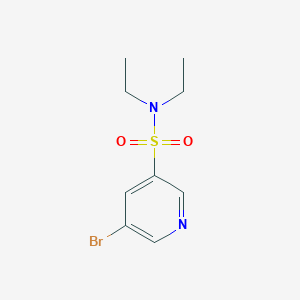

![Ethanol, 2-[[(2-fluorophenyl)methyl]thio]-](/img/structure/B1290235.png)

